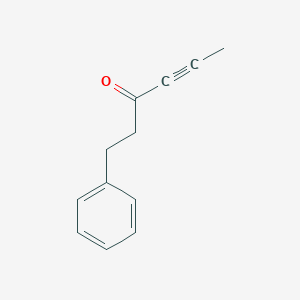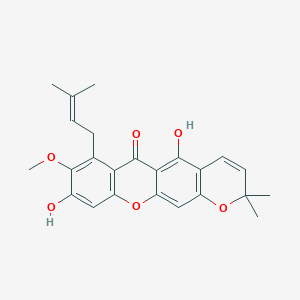
1,3,7-三羟基-2-异戊烯基黄酮
描述
1,3,7-Trihydroxy-2-prenylxanthone is a polyphenolic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are widely distributed in nature, particularly in plants, fungi, and lichens . This compound is characterized by the presence of three hydroxyl groups and a prenyl group attached to the xanthone core, which contributes to its unique chemical properties and biological activities .
科学研究应用
1,3,7-Trihydroxy-2-prenylxanthone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
作用机制
Target of Action
1,3,7-Trihydroxy-2-prenylxanthone, a type of xanthone, primarily targets Vancomycin-resistant Enterococci (VRE) strains, including E. faecalis, E. faecium, and E. gallinarum . These bacteria are significant targets due to their resistance to many antibiotics, making them a serious concern in healthcare settings.
Mode of Action
The compound exhibits antibacterial activity , albeit weaker compared to some other compounds
Biochemical Pathways
The biosynthesis of xanthones like 1,3,7-Trihydroxy-2-prenylxanthone involves the shikimate and acetate pathways . These pathways originate in plastids and the endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
The compound’s antibacterial action results in a decrease in the population of targeted VRE strains . .
生化分析
Biochemical Properties
1,3,7-Trihydroxy-2-prenylxanthone interacts with various biomolecules in biochemical reactions. It exhibits weaker antibacterial activity and has been found to have a minimum inhibitory concentration (MIC) value of 6.25 mg/ml against VRE strains, including E. faecalis, E. faecium, and E. gallinarum .
Cellular Effects
1,3,7-Trihydroxy-2-prenylxanthone has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to modulate M1/M2 macrophage polarization and enhance surface TLR4 . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound shows weaker antibacterial activity , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that xanthone biosynthesis in plants involves the shikimate and the acetate pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trihydroxy-2-prenylxanthone typically involves the prenylation of 1,3,7-trihydroxyxanthone. This can be achieved through various chemical reactions, including the use of prenyl donors such as dimethylallyl pyrophosphate . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the prenylation process .
Industrial Production Methods
Industrial production of 1,3,7-Trihydroxy-2-prenylxanthone may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes . This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
1,3,7-Trihydroxy-2-prenylxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of 1,3,7-Trihydroxy-2-prenylxanthone, such as quinones, dihydroxanthones, and substituted xanthones .
相似化合物的比较
1,3,7-Trihydroxy-2-prenylxanthone can be compared with other similar compounds, such as:
1,3,5-Trihydroxyxanthone: Lacks the prenyl group, resulting in different biological activities.
1,3,6,7-Tetrahydroxyxanthone: Contains an additional hydroxyl group, which can alter its chemical reactivity and biological properties.
Rubraxanthone: A prenylated xanthone with different substitution patterns, leading to unique pharmacological effects.
The uniqueness of 1,3,7-Trihydroxy-2-prenylxanthone lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWKTILHZPCXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone against relevant bacterial strains?
A1: Research indicates that 1,3,7-Trihydroxy-2-prenylxanthone exhibits weak antibacterial activity against Bacillus subtilis, methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Micrococcus luteus with similar MIC values ranging from 3.13 to 6.25 μg/ml [].
Q2: How does the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone compare to other xanthones isolated from Cudrania cochinchinensis?
A2: While 1,3,7-Trihydroxy-2-prenylxanthone shows weak activity, other xanthones from the same plant, like gerontoxanthone H, exhibit stronger antibacterial activity. Gerontoxanthone H demonstrates considerable potency against Bacillus subtilis with a MIC of 1.56 μg/ml []. This suggests that the type and position of substitutions on the xanthone backbone might play a significant role in determining their antibacterial efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




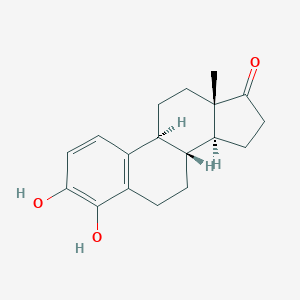
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
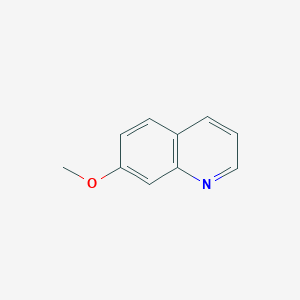
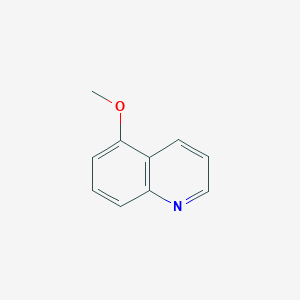
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
